molecular formula C17H20N6O B611252 TC-Mps1-12 CAS No. 1206170-62-8

TC-Mps1-12

Cat. No. B611252
M. Wt: 324.38
InChI Key: XDEFNAWAKYQBQY-UHFFFAOYSA-N
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Description

TC-Mps1-12 is a potent and selective inhibitor of monopolar spindle 1 (Mps1), with an IC50 of 6.4 nM . It has been shown to suppress the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability .


Molecular Structure Analysis

The molecular formula of TC-Mps1-12 is C17H20N6O . The InChI string is InChI=1S/C17H20N6O/c1-17(2,3)23-16-12(9-18)13(19)8-14(22-16)21-11-6-4-10(5-7-11)15(20)24/h4-8H,1-3H3,(H2,20,24)(H4,19,21,22,23) . The canonical SMILES string is CC(C)(C)NC1=C(C(=CC(=N1)NC2=CC=C(C=C2)C(=O)N)N)C#N .


Physical And Chemical Properties Analysis

The molecular weight of TC-Mps1-12 is 324.4 g/mol . It has a topological polar surface area of 130 Ų . The compound has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and monoisotopic mass of TC-Mps1-12 are both 324.16985928 g/mol .

Scientific Research Applications

  • Field: Cancer Research

    • Quantitative Data : TC-Mps1-12 showed promising effects in inhibiting HCC cell growth .
  • Field: Kinase Inhibition Studies

    • Results : TC-Mps1-12 displayed excellent selectivity, except for Flt3 and Flt3 mutants. The IC50 value for Mps1 inhibition was 131 nM in a cell line expressing FLAG-tagged Mps1 .
  • Field: Computational Biology

    • Results : TC-Mps1-12 caused gross centrosome disorganization, shortened mitotic duration, and apoptosis in HCC cells .
  • Field: Therapeutic Approaches for Liver Cancer

    • Results : Accumulation of chromosomal instabilities and mitotic catastrophe in HCC cells, suggesting a potential therapeutic avenue .
  • Field: Mitotic Checkpoint Complex (MCC) Research

    • Results : Despite errors, TC-Mps1-12-treated cells bypassed the SAC, leading to apoptosis and growth inhibition .
  • Field: Survival Analysis in HCC Patients

    • Results : Poor overall survival in HCC patients with high Mps1 expression .

properties

IUPAC Name

4-[[4-amino-6-(tert-butylamino)-5-cyanopyridin-2-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-17(2,3)23-16-12(9-18)13(19)8-14(22-16)21-11-6-4-10(5-7-11)15(20)24/h4-8H,1-3H3,(H2,20,24)(H4,19,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEFNAWAKYQBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C(=CC(=N1)NC2=CC=C(C=C2)C(=O)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TC-Mps1-12

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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